molecular formula C20H23NO2 B12078508 Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-

Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-

Cat. No.: B12078508
M. Wt: 309.4 g/mol
InChI Key: GXMUDWKDBJHGNF-UHFFFAOYSA-N
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Description

Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- typically involves the reaction of phenylmethanone derivatives with piperidine and ethoxyphenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives .

Scientific Research Applications

Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- involves its interaction with specific molecular targets and pathways. It acts as a selective estrogen receptor modulator, binding with high affinity to estrogen receptors α and β. This binding influences various physiological processes, including bone density regulation and cholesterol metabolism .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

phenyl-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C20H23NO2/c22-20(17-7-3-1-4-8-17)18-9-11-19(12-10-18)23-16-15-21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-16H2

InChI Key

GXMUDWKDBJHGNF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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